3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with sulfur dioxide and an oxidizing agent. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dichloro-3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide
- 2,7-Dihydro-3,6-Diphenyl-1,4,5-Thiadiazepine-1,1-Dioxide
- 4,4’-(1,3,4-Thiadiazole-2,5-Diyl)Diphenol
- 2,2-Dimethyl-3,8-Diphenyl-2H-Naphtho[2,3-B]Thiete 1,1-Dioxide
Uniqueness
3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O2S |
---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide |
InChI |
InChI=1S/C7H8N2O2S/c10-12(11)6-5-9-4-2-1-3-7(9)8-12/h1-4H,5-6H2 |
InChI Key |
RNQRRNJIHBFDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)N=C2N1C=CC=C2 |
Origin of Product |
United States |
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